sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate
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Overview
Description
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate is a chemical compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and a butenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate typically involves the reaction of a thiophene derivative with a trifluoromethyl ketone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or sodium methoxide, which facilitates the formation of the enolate intermediate. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the thiophene ring.
Scientific Research Applications
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate: shares similarities with other trifluoromethylated thiophene derivatives.
This compound: is compared with compounds like 1,1,1-trifluoro-2-phenyl-2-propanone and 2-thiophenecarboxaldehyde.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and biological properties
Biological Activity
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate, also known by its CAS number 1314088-93-1, is a synthetic compound with potential applications in various fields including pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C8H4F3NaO2S
- Molecular Weight: 244.17 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]
These properties suggest that the compound contains a thiophene ring and trifluoromethyl groups, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets at the molecular level. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Potential
There is emerging interest in the anticancer properties of compounds featuring trifluoromethyl and thiophene groups. These compounds may induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation : By interfering with cell cycle regulation.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
A study involving related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound could exhibit similar effects.
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiophene-based compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound could be further evaluated for its antimicrobial potential.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 5 | Staphylococcus aureus |
Sodium;(Z)-... | TBD | Escherichia coli |
Case Study 2: Anticancer Activity
A recent investigation into structurally similar compounds indicated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). The study reported IC50 values ranging from 10 to 30 µM for these compounds.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound B | 15 | MCF7 |
Sodium;(Z)-... | TBD | A549 |
Properties
Molecular Formula |
C8H4F3NaO2S |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate |
InChI |
InChI=1S/C8H5F3O2S.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1/b7-4-; |
InChI Key |
WLWXXJPQACLTLE-ZULQGGHCSA-M |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
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